3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
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Overview
Description
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a chemical compound known for its unique structure and properties It belongs to the class of isoxazolo[4,5-b]pyridines, which are heterocyclic compounds containing both isoxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-4,5-dihydroisoxazole with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in the protein’s conformation and activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-Methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPBNNDXESQNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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